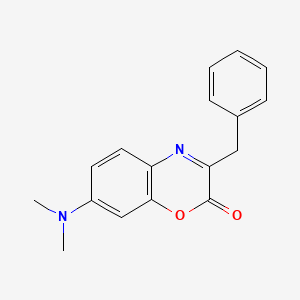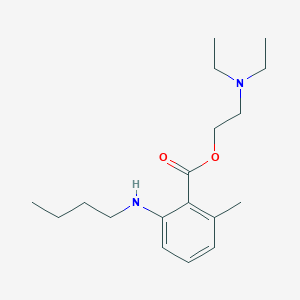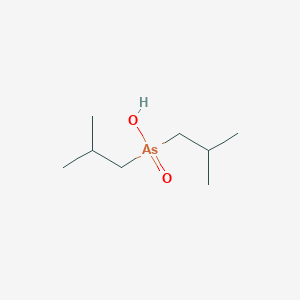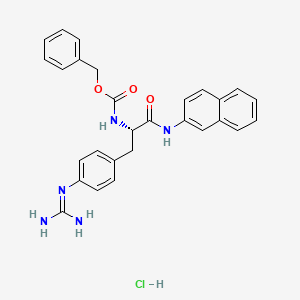![molecular formula C18H19IN2S B14349927 2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide CAS No. 90328-26-0](/img/structure/B14349927.png)
2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazolium core with an aminophenyl substituent, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves a multi-step process. One common method includes the condensation of 4-aminobenzaldehyde with 3-ethyl-2-benzothiazolinone in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, followed by the addition of iodine to form the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzothiazolium salts.
科学的研究の応用
2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism by which 2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
(E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one: Shares a similar aminophenyl structure but lacks the benzothiazolium core.
(2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one): Another compound with a similar aminophenyl group but different overall structure.
Uniqueness
2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its benzothiazolium core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
特性
CAS番号 |
90328-26-0 |
|---|---|
分子式 |
C18H19IN2S |
分子量 |
422.3 g/mol |
IUPAC名 |
4-[1-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-yl]aniline;iodide |
InChI |
InChI=1S/C18H18N2S.HI/c1-3-20-16-6-4-5-7-17(16)21-18(20)12-13(2)14-8-10-15(19)11-9-14;/h4-12,19H,3H2,1-2H3;1H |
InChIキー |
PRPHAUWLUHDELG-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C3=CC=C(C=C3)N.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silyl](/img/structure/B14349844.png)

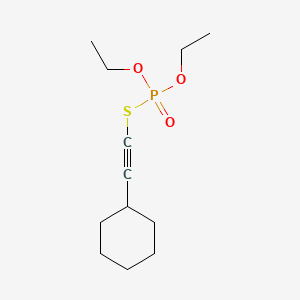
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
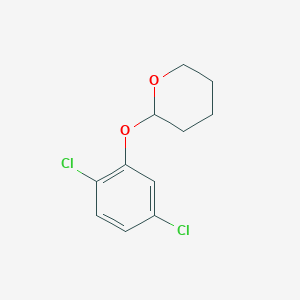

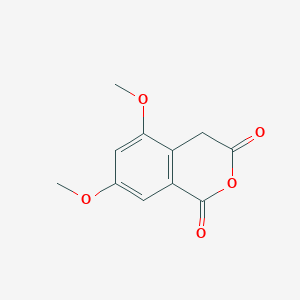
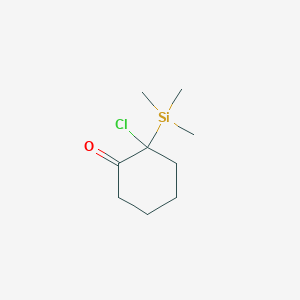
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
